REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]2[CH:8]=[CH:9][N:10](C(OCC3C=CC=CC=3)=O)[C:6]=2[CH:5]=[CH:4][N:3]=1.[C:21](Cl)(=[O:24])[CH2:22][CH3:23]>>[NH:10]1[C:6]2[CH:5]=[CH:4][N:3]=[C:2]([NH:1][C:21](=[O:24])[CH2:22][CH3:23])[C:7]=2[CH:8]=[CH:9]1
|
Name
|
benzyl 4-amino-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC2=C1C=CN2C(=O)OCC2=CC=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC=2C(=NC=CC21)NC(CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |